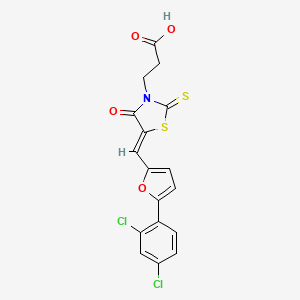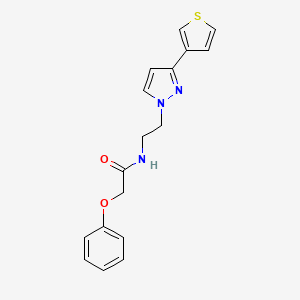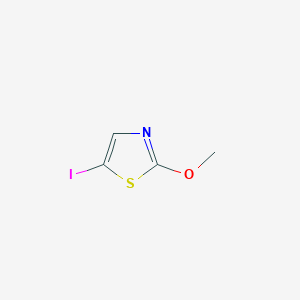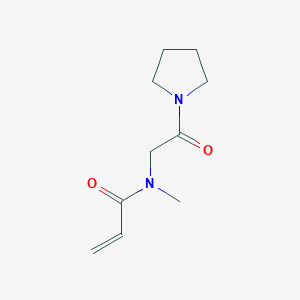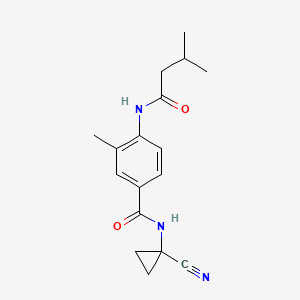
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased GABA levels, resulting in anticonvulsant and anxiolytic effects.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and anxiolytic effects, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide can increase the levels of the endogenous GABA receptor modulator, 3-hydroxypropionic acid, which may contribute to its therapeutic effects. Additionally, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitters. However, one limitation is that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide. One area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, as well as its potential for the treatment of other neurological and psychiatric disorders. Finally, research on the long-term effects and potential toxicity of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is needed to fully evaluate its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide, followed by the reaction of the amide with cyanocyclopropane in the presence of a base to form the final product.
Scientific Research Applications
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has anticonvulsant and anxiolytic effects in animal models, and clinical trials have shown promising results in the treatment of cocaine addiction.
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-15(21)19-14-5-4-13(9-12(14)3)16(22)20-17(10-18)6-7-17/h4-5,9,11H,6-8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPHPKYENTIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

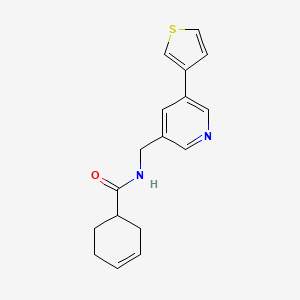
![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)


![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
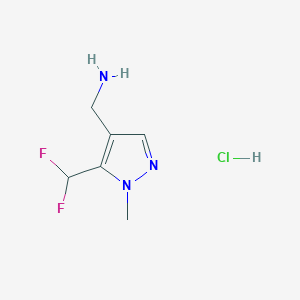
![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)

